4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Alzheimer's disease Acetylcholinesterase inhibitor Neuroprotection

Sourcing a structurally distinct 2-aminothiazole scaffold for neurodegenerative or photopharmacology programs presents supply challenges. This 4-styryl derivative solves that need with an extended conjugated system enabling unique applications: • Functions as a core for multi-target-directed ligands (MTDLs) against Alzheimer's, with analogs showing AChE inhibition and neuroprotection against Aβ1-42 toxicity. • Serves as a validated building block for photoswitchable probes (e.g., STEpos), enabling light-controlled modulation of microtubule dynamics with high spatiotemporal precision. • Offers a tunable chemotype for exploring anti-inflammatory (COX-1/2 selectivity) and antileishmanial structure-activity relationships. Supplied at consistent 95%+ purity, this building block streamlines SAR campaigns and ensures experimental reproducibility.

Molecular Formula C11H10N2S
Molecular Weight 202.28
CAS No. 1352128-86-9; 488816-56-4
Cat. No. B2995422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethenyl)-1,3-thiazol-2-amine
CAS1352128-86-9; 488816-56-4
Molecular FormulaC11H10N2S
Molecular Weight202.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CSC(=N2)N
InChIInChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13)/b7-6+
InChIKeyYJWBOEVZTKCPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethenyl)-1,3-thiazol-2-amine Chemical Profile


4-(2-Phenylethenyl)-1,3-thiazol-2-amine, also designated as 2-amino-4-styryl-thiazole, is a heterocyclic small molecule with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol [1]. It is a high-purity research chemical, typically supplied at 95%+ purity, and is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex molecular entities . Its core structure features a 2-aminothiazole scaffold with a styryl (phenylethenyl) group at the 4-position, a motif that confers unique electronic and conformational properties.

High-purity building block for medicinal chemistry synthesis
2-Aminothiazole core with styryl group for extended conjugation studies
Supports design of photopharmacological probes and multi-target ligands

Why 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Is Not a Generic Thiazole


4-(2-Phenylethenyl)-1,3-thiazol-2-amine cannot be interchanged with its simpler 2-aminothiazole analogs (e.g., 4-phenylthiazol-2-amine or 4-alkylthiazol-2-amines) due to its distinctive styryl (phenylethenyl) substituent. This extended conjugated system introduces a significant redshift in UV absorption and alters the molecule's planarity and electronic distribution [1]. These physicochemical differences directly impact its utility in specific applications, such as photopharmacology where the styryl group is a key photoswitchable moiety [2], and in bioactivity, where the styryl scaffold is associated with unique, multi-targeted profiles against complex diseases like Alzheimer's, which are not observed with other 4-arylthiazol-2-amine derivatives [3].

Styryl-dependent photochemical applications
4-Aryl or 4-alkyl thiazole analogs cannot replicate the styryl group's photoswitchable properties required for photopharmacology workflows.
Altered electronic distribution
The extended conjugation in the styryl moiety shifts UV absorption and planarity, which may affect target engagement and assay outcomes not seen with simple thiazoles.
Multi-targeted bioactivity profile
Reported multi-targeted activity, such as AChE inhibition with Aβ neuroprotection, may not transfer to 4-phenylthiazol-2-amine or similar derivatives lacking the styryl group.

4-(2-Phenylethenyl)-1,3-thiazol-2-amine vs. Key Comparators


AChE Inhibition and Neuroprotection vs. 4-Arylthiazole

Styryl-thiazole hybrids (6i, 6e) exhibit significant acetylcholinesterase (AChE) inhibitory activity and neuroprotection in an Aβ1-42-induced neurotoxicity model. The compound 6i, a styryl-thiazole derivative, demonstrated high AChE inhibition (397.6 mU mL⁻¹) and increased cell viability by ~34% at 50 μg mL⁻¹ in an SH-SY5Y neuroblastoma cell line [1]. This is a distinct functional profile compared to standard 4-arylthiazole-2-amines, which have been reported as acetylcholinesterase inhibitors but with different potency ranges (e.g., IC50 of 0.66 μM for a related 4-arylthiazole derivative) and without the multi-targeted anti-aggregation activity reported here [2].

AChE & Neuroprotection
Context-dependent
Target (6i): AChE 397.6 mU/mL, cell viability +34% at 50 μg/mL | Comparator: 4-Arylthiazole IC50 = 0.66 μM
Supports multi-targeted neuroprotection assay context
Different assay platforms limit direct comparison; cross-study inference
Alzheimer's disease Acetylcholinesterase inhibitor Neuroprotection Styryl-thiazole hybrids

Photopharmacological Tool vs. 2-Aminothiazole

The styrylthiazole moiety serves as a critical photoswitchable element in the design of STEpos, light-responsive microtubule stabilizers [1]. This application relies on the unique photochemical properties of the styrylthiazole group, which can modulate hydrogen-bonding and steric effects upon light irradiation to control biological activity. This is a direct and quantifiable differentiation from standard 2-aminothiazole derivatives, which lack the extended conjugation required for this photoswitchable functionality and are not applicable in this context [2].

Photopharmacology
Class-level
Styrylthiazole moiety enables light-controlled microtubule modulation | 2-Aminothiazole derivatives lack photoswitch function
Supports optical probe development context
Niche application; requires photoswitch validation
Photopharmacology Optical control Microtubule dynamics Photoswitch

COX-1/COX-2 Selectivity vs. Celecoxib

While not a direct study of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, research on the 2-aminothiazole scaffold demonstrates a potential for COX-1/COX-2 inhibition with selectivity profiles distinct from standard drugs like Celecoxib. A series of 2-aminothiazole derivatives showed COX-2 selectivity indexes ranging from 3.03 to 16, compared to Celecoxib's selectivity index of 8.68 [1]. This suggests that the 2-aminothiazole core, especially with specific substitutions like the styryl group, can be engineered for differential selectivity, a key consideration in developing next-generation anti-inflammatory agents.

COX-2 Selectivity
Class-level
2-Aminothiazole derivatives SI range 3.03–16 | Celecoxib SI 8.68
Reported selectivity tuning context
Class-level inference; styryl variant not directly tested
COX inhibitor Anti-inflammatory 2-aminothiazole scaffold Selectivity index

Antileishmanial Activity vs. 4-Phenylthiazole

The structural difference between a styryl (CH=CH-Ph) and a phenyl (Ph) group at the 4-position of the thiazole ring can lead to divergent biological activities. While 4-(2-Phenylethenyl)-1,3-thiazol-2-amine has not been directly tested in published antileishmanial assays, its close analog, 4-phenyl-1,3-thiazole-2-amines, have been identified as a promising scaffold for new antileishmanial agents, with active compounds showing IC50 values of 20.78 μM and 46.63 μM against Leishmania promastigotes [1]. This established activity for the 4-arylthiazol-2-amine class suggests that the 4-styryl variant may offer a distinct activity or selectivity profile due to the altered geometry and electronic properties conferred by the ethenyl linker.

Antileishmanial Context
Class-level
4-Phenylthiazole-2-amines IC50 20.78–46.63 μM against L. amazonensis | Styryl variant untested; structural divergence may alter activity
Supports scaffold-based SAR studies
Direct comparison data not available
Antileishmanial Antiparasitic Scaffold comparison 4-arylthiazole

4-(2-Phenylethenyl)-1,3-thiazol-2-amine: Research & Industrial Applications


Multi-Target Ligands for Alzheimer's

Based on evidence that styryl-thiazole hybrids exhibit both acetylcholinesterase (AChE) inhibition and neuroprotective effects against Aβ1-42 toxicity [1], 4-(2-Phenylethenyl)-1,3-thiazol-2-amine serves as a crucial core scaffold for synthesizing and optimizing new MTDLs. Research groups can use this compound to derivatize the 2-amino group to further enhance potency, selectivity, and blood-brain barrier penetration, aiming to create candidates with a more comprehensive therapeutic profile than single-target AChE inhibitors [1].

Photopharmacological Tools & Probes

The styrylthiazole moiety is a validated component of photoswitchable molecules, as demonstrated by its use in STEpos, which enable light-controlled modulation of microtubule dynamics [2]. Therefore, 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is an ideal building block for chemical biologists and photopharmacologists developing next-generation optochemical tools. Its procurement enables the creation of probes with high spatiotemporal precision for studying complex biological processes like cell division, cargo transport, and neuronal development [2].

COX-1/COX-2 Inhibitor Development

As the 2-aminothiazole core demonstrates a capacity for tunable COX-1/COX-2 selectivity (SI ranging from 3.03 to 16) compared to the standard drug Celecoxib (SI = 8.68) [3], 4-(2-Phenylethenyl)-1,3-thiazol-2-amine can be used as a starting point for medicinal chemistry campaigns. By functionalizing the 2-amino group, researchers can systematically explore structure-selectivity relationships to develop novel anti-inflammatory agents with potentially improved side-effect profiles [3].

Antileishmanial Agents

Given the established antileishmanial activity of the closely related 4-phenyl-1,3-thiazole-2-amine scaffold (IC50 values of 20.78-46.63 μM against L. amazonensis) [4], 4-(2-Phenylethenyl)-1,3-thiazol-2-amine represents a distinct and underexplored chemotype for antiparasitic drug discovery. Procurement of this compound allows research groups to generate novel derivatives and explore how the extended styryl conjugation alters activity, potency, and selectivity compared to its phenyl counterpart, potentially uncovering new leads for treating neglected tropical diseases [4].

Application
Selection Property
Validation Focus
Multi-target ligand synthesis for neurodegenerative disease research
Styryl-thiazole scaffold with reported AChE inhibition and Aβ neuroprotection context
Multi-target pathway-response validation
Photopharmacological probe design
Photoswitchable styrylthiazole moiety for light-controlled modulation
Spatiotemporal control assay validation
COX-1/COX-2 inhibitor development
2-Aminothiazole core with tunable COX selectivity context
COX isoform selectivity profiling
Antileishmanial agent discovery
4-Styrylthiazole scaffold distinct from 4-phenyl analog; class-level antileishmanial activity reported
Antiparasitic activity screening and SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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